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Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the core
structure of 2-cyanoimino-1,3-thiazolidine, a heterocyclic compound of interest in medicinal
chemistry. This document synthesizes available computational data, outlines prevalent
theoretical methodologies, and presents a logical workflow for future in-silico investigations.
While specific theoretical studies on the parent 2-cyanoimino-1,3-thiazolidine are limited, this
guide leverages data from closely related derivatives to infer its molecular properties and
potential reactivity. This serves as a foundational resource for researchers engaged in the
computational design and analysis of novel therapeutic agents based on the thiazolidine
scaffold.

Introduction

2-Cyanoimino-1,3-thiazolidine is a heterocyclic compound featuring a thiazolidine ring system
with a cyanoimino substituent at the 2-position. The thiazolidine ring is a privileged scaffold in
medicinal chemistry, appearing in a variety of bioactive molecules. Theoretical and
computational studies, such as Density Functional Theory (DFT) and molecular docking, are
crucial for understanding the structural, electronic, and reactivity properties of such
compounds. These insights are invaluable for rational drug design, enabling the prediction of
molecular geometries, electronic properties, and potential interactions with biological targets.
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This guide focuses on the theoretical aspects of the 2-cyanoimino-1,3-thiazolidine core,
providing a framework for its computational investigation.

Molecular Properties

The fundamental properties of 2-cyanoimino-1,3-thiazolidine are summarized below. These
values are a combination of predicted and experimentally derived data.

Property Value Source
Molecular Formula C4HsNsS [1][2]
Molecular Weight 127.17 g/mol [11[2]
CAS Number 26364-65-8 [31[4]
Predicted Density 1.43+0.1 g/lcm3 [1][5]
Predicted Boiling Point 227.6 £23.0°C [1][5]
Predicted pKa 3.95+0.10 [1]
Topological Polar Surface Area

(TPSA) 47.85 Az [3]
Predicted LogP -0.32292 [3]

Theoretical Studies: Methodologies and Findings

While direct theoretical studies on 2-cyanoimino-1,3-thiazolidine are not extensively
published, research on its derivatives provides a solid foundation for understanding its
behavior. The most common computational method employed is Density Functional Theory
(DFT), often utilizing the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311G, 6-
311+G(2d,p)).[6][7]

Conformational Analysis

The thiazolidine ring typically adopts a non-planar conformation, often described as an
envelope or twisted-chair form. In a study of Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-
ylJacetate, the thiazolidine ring was found to have an envelope conformation.[8] Conformational
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analysis via DFT calculations is essential to identify the lowest energy conformers, which are
crucial for subsequent docking and reactivity studies.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-
LUMO energy gap (AE) is a particularly important parameter. A smaller energy gap suggests
higher reactivity. For a related compound, 2-imino-4-oxo-1,3-thiazolidine hydrochloride, the
calculated HOMO-LUMO energy gap was found to be 2.87 eV, indicating a soft molecule with
high chemical reactivity.[6]

Energy Gap

Compound HOMO (eV) LUMO (eV) Reference
(AE) (eV)

2-Imino-4-oxo-

1,3-thiazolidine - - 2.87 [6]

hydrochloride

Note: Specific HOMO and LUMO energy values for the parent compound are not available in
the searched literature.

Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and
nucleophilic sites of a molecule. The red regions in an MEP map indicate areas of high electron
density (nucleophilic), while blue regions represent electron-deficient areas (electrophilic). For
thiazolidine derivatives, the nitrogen atoms of the imino group and the sulfur atom are often
associated with negative potential, suggesting they are likely sites for electrophilic attack.

Experimental and Computational Protocols

A general workflow for the theoretical investigation of 2-cyanoimino-1,3-thiazolidine and its
derivatives is outlined below.

Geometry Optimization
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The first step in any theoretical study is to obtain the optimized molecular geometry. This is
typically performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-
311++G(d,p)). The absence of imaginary frequencies in the vibrational analysis confirms that
the optimized structure corresponds to a true energy minimum.

Quantum Chemical Calculations

Once the geometry is optimized, various quantum chemical properties can be calculated.
These include:

Frontier Molecular Orbitals (HOMO and LUMO): To assess reactivity.

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

Molecular Electrostatic Potential (MEP): To identify reactive sites.

Global Reactivity Descriptors: Such as chemical hardness, softness, and electronegativity,
can be derived from HOMO and LUMO energies.

Molecular Docking

To investigate the potential of 2-cyanoimino-1,3-thiazolidine derivatives as inhibitors of
specific biological targets, molecular docking simulations are performed. This involves docking
the optimized ligand structures into the active site of a target protein to predict binding
conformations and affinities.

Visualizations
General Workflow for Theoretical Studies
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General Workflow for Theoretical Studies
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Caption: A flowchart illustrating the typical workflow for theoretical studies of small molecules
like 2-cyanoimino-1,3-thiazolidine.

Conceptual Signaling Pathway Inhibition

While no specific signaling pathway has been definitively linked to 2-cyanoimino-1,3-
thiazolidine in the provided literature, thiazolidine derivatives are known to target various
enzymes. The following diagram illustrates a conceptual model of how such a compound might
inhibit a signaling pathway.
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Conceptual Enzyme Inhibition Pathway
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Caption: A conceptual diagram showing the inhibition of an enzymatic reaction by a 2-
cyanoimino-1,3-thiazolidine-based inhibitor.

Conclusion

This technical guide has synthesized the available theoretical and computational information on
2-cyanoimino-1,3-thiazolidine. While specific data for the parent molecule is sparse, the
analysis of its derivatives provides valuable insights into its likely structural, electronic, and
reactive properties. The outlined computational methodologies and workflows offer a robust
framework for researchers to conduct further in-silico investigations. Such studies are
paramount for the rational design of novel 2-cyanoimino-1,3-thiazolidine derivatives with
desired therapeutic activities. Future research should focus on performing detailed DFT
calculations on the parent compound to provide a more complete dataset for this important
chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 2-Cyaniminothiazolidine | 26364-65-8 [chemicalbook.com]
. scht.com [scbt.com]

. chemscene.com [chemscene.com]

. buildingblock.bocsci.com [buildingblock.bocsci.com]

. chembk.com [chembk.com]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

°
[e0) ~ » (&) EEN w N =

. Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]lacetate - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Theoretical Exploration of 2-Cyanoimino-1,3-
thiazolidine: A Computational Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1274029#theoretical-studies-on-2-cyanoimino-1-3-
thiazolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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